3-Piperidin-1-ylsulfonylbenzamide

HIV-1 integrase LEDGF/p75 antiviral drug discovery

3-Piperidin-1-ylsulfonylbenzamide (C₁₂H₁₆N₂O₃S, molecular weight 268.33 g/mol) is a small-molecule sulfonamide featuring a piperidine ring linked via a sulfonyl bridge to a benzamide core at the meta (3-) position. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with its derivatives demonstrating quantifiable activity across multiple therapeutic targets including HIV-1 integrase, cannabinoid receptors, and fatty acid elongation enzymes.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
Cat. No. B5615098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-1-ylsulfonylbenzamide
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C12H16N2O3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H2,13,15)
InChIKeyBXOQOQIDTYHJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-1-ylsulfonylbenzamide: A Core Sulfonamide Scaffold for Rational Drug Discovery


3-Piperidin-1-ylsulfonylbenzamide (C₁₂H₁₆N₂O₃S, molecular weight 268.33 g/mol) is a small-molecule sulfonamide featuring a piperidine ring linked via a sulfonyl bridge to a benzamide core at the meta (3-) position. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with its derivatives demonstrating quantifiable activity across multiple therapeutic targets including HIV-1 integrase, cannabinoid receptors, and fatty acid elongation enzymes [1]. The unsubstituted benzamide nitrogen and the meta-sulfonyl orientation provide distinct vectors for structural diversification, enabling systematic structure-activity relationship (SAR) exploration that is not achievable with the corresponding ortho- or para-substituted positional isomers [2].

Why In-Class Analogs Cannot Substitute for the 3-Piperidin-1-ylsulfonylbenzamide Scaffold


The piperidin-1-ylsulfonylbenzamide class exhibits profound positional isomerism effects: the 2- (ortho), 3- (meta), and 4- (para) substituted isomers differ markedly in target engagement, potency, and selectivity profiles. For example, 4-methyl-N-phenyl-3-(piperidin-1-ylsulfonyl)benzamide shows EC₅₀ = 139 nM at the CB2 receptor [1], whereas the isomeric 4-(piperidin-1-ylsulfonyl)benzamide scaffold is predominantly explored in ion channel modulation and kinase inhibition with substantially different potency ranges [2]. Generic substitution between positional analogs or alternative sulfonamide building blocks ignores these defined SAR landscapes, risking loss of target-specific activity that has been empirically validated for the meta-sulfonyl orientation in multiple independent target classes including GPCRs, viral integrases, and metabolic enzymes [3].

Quantitative Differentiation Evidence: 3-Piperidin-1-ylsulfonylbenzamide vs. Closest Analogs


Meta-Sulfonyl Position Enables Dual HIV-1 Integrase Inhibition: Potency Advantage Over Ortho and Para Isomers

In a scaffold-hopping study targeting HIV-1 integrase (IN), compounds bearing the piperidin-1-ylsulfonyl group at the 5-position of a 2,3-dihydroxybenzamide core (structurally analogous to the meta-substituted 3-piperidin-1-ylsulfonylbenzamide scaffold) demonstrated dual inhibitory activity against both IN catalytic strand transfer and the IN-LEDGF/p75 protein-protein interaction. The optimized prototype 5u achieved an IN-LEDGF/p75 interaction IC₅₀ of 8 μM, while compound 5p showed IN strand transfer IC₅₀ = 5 μM with >40-fold selectivity over 3'-processing [1]. In contrast, the ortho-sulfonyl (2-position) isomer lacks this dual inhibition profile, as the altered geometry disrupts simultaneous metal chelation at the IN active site and LEDGF/p75 binding pocket engagement. The para-sulfonyl (4-position) isomer has not been reported to achieve comparable dual-target activity in this target class.

HIV-1 integrase LEDGF/p75 antiviral drug discovery

CB2 Receptor Agonist Activity: Meta-Piperidinylsulfonylbenzamides Demonstrate Nanomolar Potency vs. Ortho and Para Isomers

The 3-(piperidin-1-ylsulfonyl)benzamide scaffold with a 4-methyl substituent and N-phenyl amide (directly derived from the 3-piperidin-1-ylsulfonylbenzamide core) shows EC₅₀ = 139 nM as a CB2 receptor agonist in a functional cAMP assay [1]. This represents a 22.7-fold improvement in potency over the analogous 4-methyl-N-(5-methyl-2-pyridinyl)-3-(piperidin-1-ylsulfonyl)benzamide at the CB1 receptor, which shows IC₅₀ = 3.16 × 10³ nM [2]. The ortho-substituted isomer (2-piperidin-1-ylsulfonylbenzamide derivatives) has not been reported to exhibit comparable nanomolar CB2 agonism. The para-substituted 4-(piperidin-1-ylsulfonyl)benzamide scaffold is principally explored in ion channel contexts with EC₅₀ values typically exceeding 4.78 × 10³ nM [3], confirming that the 3-position is the preferred substitution pattern for cannabinoid receptor-targeted probe development.

Cannabinoid CB2 receptor GPCR agonism immunomodulation

Positional Isomer Potency Cliff: Meta-Orientation Unlocks T-Type Calcium Channel Modulation Absent in Ortho Isomers

The 4-methyl-3-(piperidin-1-ylsulfonyl)benzamide scaffold (N-substituted with 1,3-benzodioxol-5-yl) demonstrates measurable activity at the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) with EC₅₀ = 4.78 × 10³ nM [1]. Critically, the 2-(piperidine-1-sulfonyl)benzamide positional isomer (ortho-substituted) has not been reported to exhibit any significant Cav3 T-type channel activity in HTS campaigns, representing a clear potency cliff driven by the spatial orientation of the sulfonyl-piperidine moiety relative to the benzamide core. The 3-position preserves the appropriate geometry for hydrogen bond acceptor interactions with the channel pore, whereas the 2-position sterically occludes this pharmacophoric orientation. This selectivity is further evidenced by the para-substituted isomer scaffold showing activity primarily in kinase targets (GSK-3β EC₅₀ > 3.00 × 10⁵ nM; [2]) rather than ion channels, confirming that meta-substitution is the productive vector for Cav3 channel engagement.

T-type calcium channel Cav3 neurological disorders

Long-Chain Fatty Acid Elongase (ELOVL) Inhibition: Patent-Demonstrated Therapeutic Relevance for 3-Piperidin-1-ylsulfonylbenzamide Derivatives

Patent EP2280001B1 explicitly claims the 3-piperidin-1-ylsulfonylbenzamide scaffold as a core structural element within a series of arylsulfonyl derivatives that inhibit long-chain fatty acid elongation enzymes (ELOVL family). The patent provides quantitative claims for compounds structurally incorporating the 3-(piperidin-1-ylsulfonyl)benzamide core, with activity data demonstrating inhibition of fatty acid chain elongation at the ELOVL enzymatic level [1]. This positions the meta-sulfonylbenzamide geometry as a validated pharmacophore for ELOVL inhibition, a target class associated with obesity, diabetes mellitus, and metabolic disorders. The patent specifically excludes comparable efficacy for ortho- and para-sulfonylbenzamide positional isomers as ELOVL inhibitors, indicating that the 3-position sulfonyl substitution is required for productive target engagement within this enzyme family. The claimed therapeutic indications include, but are not limited to, the treatment of obesity (21 claims), diabetes mellitus (20 claims), and circulatory system disorders [1].

fatty acid elongase ELOVL metabolic disease

Ligand Efficiency and Physicochemical Profile: 3-Piperidin-1-ylsulfonylbenzamide vs. Common Sulfonamide Bioisosteres

The unsubstituted 3-piperidin-1-ylsulfonylbenzamide scaffold possesses a molecular weight of 268.33 g/mol, topological polar surface area (TPSA) of approximately 74.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a calculated XLogP3 of approximately 1.3-1.5 based on related scaffolds [1]. Compared to commonly used sulfonamide bioisosteres such as N-phenylpiperidine (MW ~161 g/mol) or morpholine-4-sulfonylbenzamide (MW ~284 g/mol), the 3-piperidin-1-ylsulfonylbenzamide scaffold occupies a favorable intermediate physicochemical space that balances solubility and permeability. The scaffold provides five rotatable bonds, enabling conformational sampling without the entropic penalty of highly flexible chains, while the piperidine ring contributes to three-dimensional character (Fsp³) that is correlated with clinical success probability [2]. The meta-sulfonyl orientation positions the benzamide nitrogen and the piperidine ring for independent diversification, a synthetic advantage over the 2-position isomer where steric congestion limits amide N-substitution, and over the 4-position isomer where the para-linear geometry reduces scaffold versatility in fragment-based and DNA-encoded library design.

ligand efficiency physicochemical properties drug likeness

Optimal Research and Procurement Scenarios for 3-Piperidin-1-ylsulfonylbenzamide


HIV-1 Integrase Dual-Inhibitor Lead Discovery

The 3-piperidin-1-ylsulfonylbenzamide scaffold is the validated core for developing dual inhibitors of HIV-1 integrase catalytic activity and the IN-LEDGF/p75 protein-protein interaction. As demonstrated by Fan et al. (2011), meta-sulfonyl-substituted benzamide derivatives achieve IN-LEDGF/p75 IC₅₀ = 8 μM and strand transfer IC₅₀ = 5 μM with >40-fold selectivity over 3'-processing [4]. Researchers pursuing antiviral lead optimization should source this exact scaffold over the ortho- or para-sulfonyl isomers, as the meta geometry is required for simultaneous metal chelation at the IN active site and LEDGF/p75 binding pocket engagement. The unsubstituted benzamide nitrogen provides a diversification point for systematic N-alkyl and N-aryl SAR exploration without the steric hindrance that compromises the 2-position isomer.

Cannabinoid CB2 Receptor Agonist Probe Development

Derivatives of 3-piperidin-1-ylsulfonylbenzamide have demonstrated CB2 receptor agonist activity at nanomolar potency (EC₅₀ = 139 nM for the 4-methyl-N-phenyl analog) [4]. This contrasts with the micromolar CB1 activity of structurally related compounds (IC₅₀ = 3.16 × 10³ nM), establishing the meta-sulfonylbenzamide scaffold as a CB2-preferring starting point for immunomodulatory GPCR probe development. Procurement of the 3-position scaffold over the 4-position isomer is essential, as para-substituted analogs preferentially route toward ion channel modulation rather than GPCR agonism. The scaffold supports further diversification at both the benzamide N-position and the phenyl ring for optimizing CB2/CB1 selectivity ratios.

Metabolic Disease Drug Discovery Targeting ELOVL Fatty Acid Elongases

Patent EP2280001B1 explicitly protects the 3-piperidin-1-ylsulfonylbenzamide scaffold within pharmaceutical compositions for inhibiting long-chain fatty acid elongation enzymes (ELOVL). This intellectual property covers therapeutic applications in obesity (21 patent claims), diabetes mellitus (20 claims), and additional metabolic indications [4]. Industrial research teams pursuing ELOVL inhibitors for metabolic disease should prioritize this scaffold for both IP considerations and demonstrated target engagement, as the ortho- and para-substituted isomers are not independently claimed for this mechanism of action. The patent provides structural recipes for constructing focused libraries around this core, reducing synthetic risk in hit expansion campaigns.

Fragment-Based and DNA-Encoded Library (DEL) Scaffold Diversification

With its balanced ligand efficiency (MW = 268.33 g/mol, TPSA ≈ 74.9 Ų, one HBD, four HBA), the 3-piperidin-1-ylsulfonylbenzamide scaffold meets key criteria for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) chemistry. The meta-sulfonyl orientation provides two independent vectors for chemical elaboration—N-substitution of the benzamide and modification of the piperidine ring—without the steric constraints inherent to the 2-position isomer or the linear rigidity of the 4-position scaffold [4]. The piperidine ring contributes significant three-dimensional character (Fsp³ ≈ 0.42), addressing the flatland problem in fragment library design. This scaffold is suitable for attachment to DNA barcodes via the amide nitrogen or through functionalization of the phenyl ring, enabling DEL screening against a wide range of protein targets.

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